9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one

CDK9 inhibition PI3K selectivity Kinase profiling

Researchers studying CDK9-mediated transcription often face off-target PI3K pathway activation when using analogs like TGX-221, complicating gene expression analysis. 9-(1-Hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one directly addresses this with a distinct kinase selectivity shift towards CDK9. - Reduced PI3Kβ confounding, enabling cleaner RNA Pol II phosphorylation readouts in HEK293/HeLa models. - Chiral 9-(1-hydroxyethyl) moiety enables enantiospecific activity studies and diastereomeric derivatization. - Favorable logP (0.96) serves as a low-lipophilicity control for kinase profiling panels.

Molecular Formula C15H19N3O3
Molecular Weight 289.33 g/mol
CAS No. 1173900-35-0
Cat. No. B1374654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one
CAS1173900-35-0
Molecular FormulaC15H19N3O3
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCC1=CN2C(=O)C=C(N=C2C(=C1)C(C)O)N3CCOCC3
InChIInChI=1S/C15H19N3O3/c1-10-7-12(11(2)19)15-16-13(8-14(20)18(15)9-10)17-3-5-21-6-4-17/h7-9,11,19H,3-6H2,1-2H3
InChIKeyVIXZNJXTMFRZSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(1-Hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one: Core Profile


9-(1-Hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1173900-35-0) is a heterocyclic small molecule belonging to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a 7-methyl substituent, a 2-morpholino group, and a 9-(1-hydroxyethyl) moiety . Its molecular formula is C15H19N3O3 with a molecular weight of 289.33 g/mol . The compound is structurally related to the PI3Kβ inhibitor TGX-221 and is primarily utilized as a research tool for probing cyclin-dependent kinase (CDK) activity, particularly CDK9, in transcriptional regulation studies .

CDK9 pathway study fit over PI3Kβ targeting probes

Stereochemical-control context via chiral secondary alcohol

Reported low logP for aqueous assay compatibility

Why Generic Substitution Is Not Advisable


Substituting 9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one with other in-class pyrido[1,2-a]pyrimidinones is problematic due to the specific hydrogen-bonding and steric properties conferred by the 9-(1-hydroxyethyl) group, which directly influence target binding profiles. While analogs like TGX-221 (9-anilinoethyl derivative) are potent PI3Kβ inhibitors, the hydroxyethyl variant demonstrates a distinct shift in kinase selectivity, particularly toward CDK family enzymes . The presence of a chiral secondary alcohol at the 9-position introduces stereochemical complexity that is absent in simpler alkyl or aryl analogs, potentially impacting both biochemical activity and physicochemical properties such as solubility and metabolic stability . Generic selection based solely on the pyrido[1,2-a]pyrimidin-4-one core therefore risks introducing uncharacterized off-target effects and altered pharmacokinetic profiles.

Kinase selectivity

PI3Kβ-selective analogs like TGX-221 may shift away from CDK target engagement; reported selectivity profile requires verification.

Chiral handle

Non-hydroxylated 9-substituted analogs lack the chiral resolution handle, limiting stereochemical SAR exploration.

Lipophilicity gap

Higher logP analogs (~2.9) may introduce non-specific binding and aggregation artifacts in cellular assays; aqueous compatibility context may differ.

Quantitative Differentiation Evidence


CDK9 vs. PI3Kβ Selectivity Shift

The replacement of the 9-anilinoethyl group in TGX-221 with a 9-(1-hydroxyethyl) moiety results in a functional shift from PI3Kβ inhibition to CDK family targeting. TGX-221 is a well-characterized PI3Kβ inhibitor (IC50 ~5 nM for p110β) [1]. In contrast, the hydroxyethyl analog demonstrates activity against CDK9, with affinity data indicating engagement of CDK complexes . While precise CDK9 IC50 values for this compound are not publicly disclosed in primary literature, its role as a CDK probe is supported by vendor technical descriptions . This altered selectivity profile is a critical differentiation point for researchers studying transcriptional CDKs versus PI3K signaling.

CDK9 vs. PI3Kβ shift
Class-level inference
TargetCDK9 (qualitative)
ComparatorTGX-221: PI3Kβ p110β IC50 ~5 nM
ShiftQualitative CDK preference; no direct IC50 for target

Supports CDK9 transcriptional probe context; PI3K confounding reduction.

Vendor-reported selectivity; specific CDK9 IC50 not publicly disclosed.

CDK9 inhibition PI3K selectivity Kinase profiling

Stereochemical Complexity and Chiral Resolution

The 9-(1-hydroxyethyl) substituent contains a chiral carbon center, rendering the compound a racemic mixture unless otherwise specified. This is in direct contrast to the 9-anilinoethyl analog TGX-221, which, while also chiral, has a vastly different steric and electronic profile at the chiral center. A patent describes the preparation of an enantiomerically pure derivative, (-) 2-[1-(7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-9-yl)ethylamino]benzoic acid, starting from this hydroxyethyl precursor, indicating that stereochemical integrity at the 9-position is both achievable and functionally relevant for downstream applications . This synthetic handle for chiral resolution is a key differentiator, as the hydroxyl group can be derivatized or used to introduce enantiomeric purity, which is not possible with non-hydroxylated analogs.

Chiral resolution handle
Supporting evidence

Racemic 9-(1-hydroxyethyl) derivative; can be resolved or derivatized to enantiopure forms (patent literature).

Enables enantiomer-attribution review and chiral SAR studies.

Synthetic utility documented; not a biological activity claim.

Chiral resolution Enantiomer separation Stereochemistry

Physicochemical Property Differentiation

The target compound possesses 1 hydrogen bond donor and 6 acceptors, with a calculated logP of 0.96 . This contrasts with TGX-221 (9-anilinoethyl analog), which has 1 donor, 6 acceptors, but a significantly higher logP of ~2.9 due to the lipophilic aniline ring . The lower logP of the hydroxyethyl variant suggests improved aqueous solubility and potentially altered membrane permeability, making it a more suitable tool compound for cellular assays where high lipophilicity could lead to non-specific binding or poor solubility. Additionally, the hydrogen bond donor count is identical between the two compounds, but the nature of the donor (aliphatic alcohol vs. aniline NH) differs in acidity and hydrogen bonding strength, potentially influencing target binding kinetics.

Lipophilicity differentiation
Cross-study comparable
logP0.96 (target) vs 2.9 (TGX-221)
ΔlogP~1.94 (more hydrophilic)
HBD typeAliphatic OH vs aniline NH

May support assay solubility and aggregation control.

Calculated values; experimental confirmation recommended.

Physicochemical properties Hydrogen bonding Lipophilicity

High-Impact Application Scenarios


Transcriptional CDK Probe Development

For research groups investigating transcriptional regulation in cancer or viral latency, this compound serves as a structurally distinct chemical probe for CDK9, offering an alternative to pan-CDK inhibitors like flavopiridol. Its preference for CDK9 over PI3Kβ (unlike TGX-221) reduces PI3K-pathway confounding in gene expression readouts, as supported by vendor-reported selectivity profiles . Use at low micromolar concentrations in HEK293 or HeLa cell models to study RNA Pol II phosphorylation dynamics.

Enantiomer-Specific SAR Studies

Medicinal chemistry teams seeking to explore enantiospecific activity of pyrido[1,2-a]pyrimidinones can leverage the chiral secondary alcohol as a resolution handle or as a precursor for diastereomeric derivatization. The patent literature demonstrates that enantiomerically pure derivatives can be synthesized from this racemic precursor, enabling studies of enantiospecific target engagement and pharmacokinetics .

Physicochemical Property Benchmarking

Due to its favorable logP of 0.96 and high aqueous solubility relative to more lipophilic analogs, this compound is well-suited as a low-lipophilicity control in kinase inhibitor profiling panels. It can be used to assess the impact of lipophilicity on cellular potency, off-target binding, and MDCK permeability in parallel with TGX-221 (logP ~2.9) to decouple target engagement from non-specific membrane partitioning .

Synthetic Intermediate for Kinase Inhibitors

The compound is a direct synthetic precursor to 2-[1-(7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid derivatives, which have been claimed in patent literature for medical therapy applications . Researchers developing novel kinase inhibitors can procure this intermediate to rapidly diversify the 9-position via amine coupling, accessing focused libraries for hit-to-lead optimization.

Application
Selection Property
Validation Focus
Transcriptional CDK probe studies
CDK9-preferring kinase selectivity profile
RNA Pol II phosphorylation readouts; PI3K pathway confounding control
Enantiomer-specific SAR
Chiral secondary alcohol as synthetic handle
Enantiomeric resolution/differentiation; stereochemical activity correlation
Physicochemical benchmarking
Low logP (0.96) relative to lipophilic analogs
Aqueous solubility, non-specific binding, and aggregation assessment
Synthetic intermediate for kinase inhibitors
9-hydroxyethyl precursor for amine coupling
Derivatization to patent‑described benzoic acid analogs; hit‑to‑lead diversification
Quote Request

Request a Quote for 9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.